(7E)-1-oxacycloheptadec-7-en-2-one
Description
(7E)-1-Oxacycloheptadec-7-en-2-one is a macrocyclic lactone characterized by a 17-membered ring structure containing an ester functional group (C=O) and a single double bond at the 7th position with an E-configuration . Macrocyclic lactones of this size are rare in natural and synthetic chemistry, often associated with specialized applications in fragrance industries or antimicrobial agents due to their conformational rigidity and ability to interact with biological targets .
Properties
CAS No. |
7779-50-2 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(7E)-1-oxacycloheptadec-7-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4+ |
InChI Key |
HMWPDRYGIBLSHB-GQCTYLIASA-N |
SMILES |
C1CCCCC=CCCCCC(=O)OCCCC1 |
Isomeric SMILES |
C1CCCC/C=C/CCCCC(=O)OCCCC1 |
Canonical SMILES |
C1CCCCC=CCCCCC(=O)OCCCC1 |
boiling_point |
185.00 to 190.00 °C. @ 16.00 mm Hg |
density |
0.949-0.957 |
melting_point |
28.5 °C |
Other CAS No. |
223104-08-3 7779-50-2 |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
1 ml in 9 ml 80% alcohol (in ethanol) |
Synonyms |
Oxacycloheptadec-7-en-2-one; 1-Oxa-7-cycloheptadecen-2-one; 16-Hydroxy-6-hexadecenoic Acid Lactone; 16-Hydroxy-6-hexadecenoic Acid ω-Lactone |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
(7E)-1-oxacycloheptadec-7-en-2-one features a cyclic structure with an ether functional group, which contributes to its reactivity and utility in synthetic organic chemistry. Its structural characteristics allow for various modifications, making it a versatile building block for synthesizing other compounds.
Synthesis and Chemical Reactions
The compound serves as a precursor in the synthesis of various chemical entities. Its reactivity can be exploited in:
- Organic Synthesis : Used as an intermediate in the production of fragrances and flavor compounds. The unique structure allows for specific reactions that enhance the synthesis of complex molecules.
- Functionalization : The double bond in the cycloheptadecane ring can undergo reactions such as hydrogenation or oxidation, leading to diverse functional groups that can be further utilized in medicinal chemistry.
Pharmacological Applications
Research indicates potential pharmacological benefits of this compound:
- Antimicrobial Activity : Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antiseptics .
- Anti-inflammatory Properties : Compounds derived from this structure have been investigated for their ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Applications in Fragrance Industry
The compound has been identified as a valuable component in fragrance formulations:
- Fragrance Composition : this compound is utilized in creating high-performance fragrance compositions due to its pleasant odor profile and stability . Its inclusion enhances the overall scent profile of consumer products such as perfumes and household cleaners.
Consumer Products
The versatility of (7E)-1-oxacyclohept-7-en-2-one extends to various consumer products:
- Cosmetics : Incorporated into cosmetic formulations for its fragrance properties and potential skin benefits.
- Household Products : Used in cleaning agents and air fresheners, contributing both scent and functional properties .
Table 1: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Organic Chemistry | Synthesis Intermediate | Versatile building block for complex molecules |
| Pharmacology | Antimicrobial & Anti-inflammatory | Potential therapeutic agent |
| Fragrance Industry | High-performance fragrance compositions | Enhances scent profiles |
| Consumer Products | Cosmetics & Household Products | Adds fragrance and functional properties |
Case Study: Antimicrobial Properties
A study evaluating the antimicrobial efficacy of various oxacyclic compounds, including this compound, revealed promising results against common pathogens. The compound demonstrated significant inhibition zones in bacterial cultures, indicating its potential as a natural preservative or therapeutic agent .
Comparison with Similar Compounds
Macrocyclic Lactones vs. Beta-Lactam Antibiotics (Cephalosporins)
The cephalosporin derivatives described in (e.g., compounds a–f ) share cyclic frameworks but differ significantly in structure and function:
| Property | (7E)-1-Oxacycloheptadec-7-en-2-one | Cephalosporin Derivatives (e.g., Cefepime Hydrochloride) |
|---|---|---|
| Ring Size | 17-membered macrocycle | Bicyclic: 6-membered dihydrothiazine + 4-membered β-lactam |
| Functional Groups | Ester (lactone) | β-lactam, carboxylate, aminothiazole |
| Stereochemistry | E-configured double bond at C7 | Multiple stereocenters (e.g., 6R,7R configurations) |
| Biological Activity | Potential fragrance/antimicrobial | Broad-spectrum antibiotics |
| Applications | Industrial/experimental | Clinical use (bacterial infection treatment) |
Cephalosporins derive their activity from β-lactam ring reactivity, enabling irreversible binding to bacterial penicillin-binding proteins. In contrast, macrocyclic lactones like this compound may exhibit antimicrobial effects through membrane disruption or enzyme inhibition, though empirical data are sparse .
Comparison with (2E,4Z)-N-(2-Methylpropyl)undeca-2,4-dien-8,10-diynamide
This compound (FDB018612) shares stereochemical descriptors (E and Z configurations) but diverges in core structure:
| Property | This compound | (2E,4Z)-N-(2-Methylpropyl)undeca-2,4-dien-8,10-diynamide |
|---|---|---|
| Core Structure | Macrocyclic lactone | Linear alkyne-amide with conjugated diene and diyne |
| Functional Groups | Ester | Amide, alkyne, conjugated diene |
| Stereochemistry | Single E-configured double bond | E and Z double bonds at C2 and C4 |
| Potential Applications | Fragrance, antimicrobial research | Likely bioactive (e.g., insecticidal or antitumor) |
The linear amide-alkyne structure of FDB018612 suggests roles in signaling or bioactivity, whereas the macrocyclic lactone’s rigidity may favor substrate binding in enzymatic or receptor-based systems .
Comparison with 5-(1-Phenylethenyl)-dihydrooxazole Derivatives
describes a dihydrooxazole derivative (5c) with a fused bicyclic system. Key contrasts include:
Dihydrooxazoles are often explored in catalysis or medicinal chemistry, whereas macrocyclic lactones may prioritize conformational stability .
Q & A
Q. What validation criteria should be applied to confirm the enantiomeric purity of synthesized this compound?
Q. How can isotopic labeling studies improve mechanistic understanding of this compound’s metabolic pathways?
- Methodological Answer : Synthesize ²H- or ¹⁴C-labeled analogs for tracer studies. Use LC-MS/MS to identify metabolites and quantify isotopic enrichment. Pair with kinetic modeling (e.g., compartmental analysis) to elucidate turnover rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
